1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
Description
Structural Classification Within Heterocyclic Chemistry
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride belongs to the 1,2,3-triazole family, a class of five-membered aromatic heterocycles containing three nitrogen atoms at positions 1, 2, and 3. The triazole ring exhibits tautomerism, with the 1H-tautomer predominating in aqueous solutions due to its aromatic stability. The compound’s structure features two critical substituents: a sulfonyl chloride (-SO~2~Cl) group at position 4 and a 4-nitrophenyl (-C~6~H~4~NO~2~) group at position 1. These substituents confer distinct electronic and steric properties.
The sulfonyl chloride group is a strong electron-withdrawing moiety that enhances the electrophilicity of the triazole ring, enabling nucleophilic substitution reactions at the sulfonyl center. Meanwhile, the 4-nitrophenyl group further polarizes the triazole system through resonance and inductive effects, stabilizing negative charges at the nitro group’s oxygen atoms. This dual functionalization creates a highly reactive scaffold suitable for synthesizing sulfonamide derivatives, which are pivotal in medicinal and materials chemistry.
Historical Development of Sulfonyl-Substituted Triazole Derivatives
The synthesis of sulfonyl-substituted triazoles has evolved significantly since the discovery of the Huisgen azide-alkyne cycloaddition. Early methods relied on thermal conditions, which produced regioisomeric mixtures of 1,4- and 1,5-disubstituted triazoles. The advent of copper-catalyzed azide-alkyne cycloaddition (CuAAC) in the early 2000s revolutionized triazole chemistry by enabling regioselective formation of 1,4-disubstituted products. This breakthrough facilitated the systematic introduction of sulfonyl chloride groups into triazole systems.
Key advancements include Zhu et al.’s 2018 work, which demonstrated a two-step synthesis of 4-cyano-1,5-disubstituted triazoles from terminal alkynes, underscoring the adaptability of click chemistry for sulfonyl functionalization. Parallel developments in ruthenium-catalyzed cycloadditions provided access to 1,5-disubstituted triazoles, expanding the repertoire of sulfonyl-triazole architectures. These methodologies laid the groundwork for targeted derivatization, as seen in the synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride, where sequential azide-alkyne coupling and sulfonylation steps yield the final product.
Significance of Nitrophenyl Functionalization in Triazole Systems
The 4-nitrophenyl group plays a multifaceted role in modulating the properties of 1,2,3-triazole derivatives. As an electron-withdrawing substituent, it enhances the acidity of adjacent protons and stabilizes transition states in nucleophilic aromatic substitution reactions. In 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride, this group directs electrophilic attack to specific ring positions, enabling predictable regiochemistry in downstream reactions.
Computational studies reveal that the nitro group’s resonance effects delocalize electron density away from the triazole ring, increasing its susceptibility to nucleophilic substitution at the sulfonyl chloride site. This electronic tuning is critical for applications in corrosion inhibition, where nitrophenyl-triazoles form stable coordination complexes with metal surfaces. Additionally, the nitro group’s bioisosteric properties mimic natural carbonyl functionalities, making such compounds valuable in drug discovery. For instance, nitrophenyl-triazole derivatives exhibit enhanced binding to biological targets like DNA and microbial enzymes, as demonstrated in antimicrobial studies.
The interplay between the nitrophenyl and sulfonyl chloride groups creates a chemically versatile platform. For example, the sulfonyl chloride can undergo nucleophilic displacement with amines to yield sulfonamides, while the nitro group can be reduced to an amine for further functionalization. This dual reactivity underscores the compound’s utility as a building block in organic synthesis and pharmaceutical design.
Properties
Molecular Formula |
C8H5ClN4O4S |
|---|---|
Molecular Weight |
288.67 g/mol |
IUPAC Name |
1-(4-nitrophenyl)triazole-4-sulfonyl chloride |
InChI |
InChI=1S/C8H5ClN4O4S/c9-18(16,17)8-5-12(11-10-8)6-1-3-7(4-2-6)13(14)15/h1-5H |
InChI Key |
BLMBOFRFWRNZQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)S(=O)(=O)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of 1-(4-Nitrophenyl)-1H-1,2,3-triazole Core via Azide-Alkyne Cycloaddition
The foundational step in preparing 1-(4-nitrophenyl)-1H-1,2,3-triazole derivatives is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a robust and regioselective "click" reaction.
-
- 4-Nitrophenyl azide (aryl azide)
- Terminal alkyne (often propargyl sulfonyl derivatives or related alkynes)
-
- Solvent: Mixtures of DMSO/H2O or EtOAc under reflux or mild heating (60–100 °C)
- Catalyst: CuSO4·5H2O with sodium ascorbate as a reducing agent to generate Cu(I) in situ
- Time: Typically 10–24 hours depending on substrate sterics and electronics
-
- Formation of 1,4-disubstituted 1,2,3-triazoles via cycloaddition of the azide and alkyne
- The 4-nitrophenyl azide provides the N-1 substituent on the triazole ring
| Reagent | Amount | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 4-Nitrophenyl azide | 3.00 mmol | DMSO/H2O (9:1), 60 °C | 75–85 | CuSO4·5H2O (20 mol%), NaAsc |
| Terminal alkyne (e.g., propargyl sulfonate) | 3.00 mmol | 10 h reaction | PEG-supported reagents possible |
- Supporting data : NMR (1H and 13C) confirms formation of the triazole ring with characteristic singlet at δ ~7.4–7.9 ppm for triazolyl C-5–H.
Analytical and Spectroscopic Data Supporting the Preparation
| Parameter | Observed Data | Interpretation |
|---|---|---|
| 1H NMR (300 MHz, CDCl3) | δ 7.42–7.94 (s, 1H, triazolyl proton) | Confirms triazole ring formation |
| 13C NMR | Signals at δ 120–150 ppm | Aromatic and triazole carbons |
| IR Spectroscopy | Bands at ~1340, 1150 cm⁻¹ | Sulfonyl group (S=O stretches) |
| Mass Spectrometry (ESI-MS) | Molecular ion peak consistent with C8H5N5O4SCl | Confirms molecular weight and presence of sulfonyl chloride |
Summary Table of Preparation Methods
| Method | Starting Materials | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| CuAAC + Post-chlorosulfonation | 4-Nitrophenyl azide + terminal alkyne | CuSO4/NaAsc, DMSO/H2O, 60 °C; then ClSO3H, 0–5 °C | 60–75 | Well-established, modular | Harsh sulfonylation conditions |
| Metal-free click with ESCl | 4-Nitrophenyl azide + ethenesulfonyl chloride | Reflux EtOAc, 8–12 h | 70–90 | Mild, regioselective, metal-free | Requires sulfonyl chloride alkyne |
Research Findings and Literature Support
- The CuAAC reaction is widely documented as the most efficient route to 1-substituted 1,2,3-triazoles, including those with electron-withdrawing substituents like 4-nitrophenyl.
- The use of ethenesulfonyl chloride (or its analogs) as acetylene surrogates in metal-free click chemistry provides an elegant route to sulfonyl chloride-functionalized triazoles, avoiding the need for post-functionalization.
- Spectroscopic data from related compounds confirm the structural integrity and substitution pattern of the triazole ring and sulfonyl chloride group.
- Patents and chemical databases confirm the identity and synthetic routes for related sulfonylated triazoles, underscoring the reproducibility and applicability of these methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Reduction Reactions: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Reduction Reactions: 1-(4-Aminophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride.
Scientific Research Applications
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a synthetic compound in the 1,2,3-triazole class, which are five-membered heterocycles with three nitrogen atoms. It has a sulfonyl chloride functional group, increasing its reactivity and utility in different applications. The presence of the nitro group enhances the electrophilicity of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride compared to similar compounds, making it particularly useful in reactions requiring strong electrophiles. Triazoles can inhibit various enzymes and pathways involved in disease processes, making them valuable in medicinal chemistry.
Scientific Research Applications
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride is used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules. It is also employed in the synthesis of biologically active compounds, including potential pharmaceuticals, and is investigated for potential use in drug development, particularly as a building block for creating new therapeutic agents.
1-Phenyl-1H-1,2,3-triazole-4-sulfonyl chloride has diverse biological activities, making it useful in medicinal chemistry and biochemistry.
Inhibition of Carbonic Anhydrase
This compound can act as an inhibitor of carbonic anhydrase (CA) enzymes, which are important for regulating physiological processes such as respiration and ion transport. It exhibits strong inhibitory effects on various CA isoforms, suggesting potential therapeutic applications in treating conditions like glaucoma and edema.
Anticancer Potential
This triazole derivative has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells by disrupting metabolic pathways critical for cell survival. The ability of this compound to interact with biological macromolecules supports its potential as a lead compound in anticancer drug development.
Applications in Drug Development
Given its promising biological activity, this compound is being explored for various therapeutic applications:
- Antiglaucoma Agents : It can be used due to its inhibition of carbonic anhydrase.
- Anticancer Drugs : It can serve as a lead compound for developing new anticancer therapies targeting specific cancer types.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride involves its ability to interact with various molecular targets through its functional groups. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The nitrophenyl group can undergo redox reactions, generating reactive intermediates that can further interact with biological molecules .
Comparison with Similar Compounds
Data Table: Key Properties of Comparable Sulfonyl Chlorides
Key Comparisons:
Substituent Effects: The 4-nitrophenyl group in the target compound is a strong EWG, which increases the electrophilicity of the sulfonyl chloride group, enhancing its reactivity in nucleophilic substitutions (e.g., forming sulfonamides or esters). In contrast, the 4-methoxyphenyl group in the analogue is an electron-donating group (EDG), reducing electrophilicity and stabilizing the molecule . The pyrazole-based analogue replaces the triazole ring with a pyrazole core.
Heterocycle Impact :
- 1,2,3-Triazole rings (as in the target compound and ) are rigid, planar structures with two adjacent nitrogen atoms, enabling strong hydrogen-bonding interactions. This property is advantageous in medicinal chemistry for target binding .
- Pyrazole rings (as in ) have one fewer nitrogen atom and a different electronic distribution, which may reduce hydrogen-bonding capacity but improve lipophilicity .
Molecular Weight and Solubility :
- The higher molecular weight of the 4-nitrophenyl derivative (~292.72) compared to the methoxyphenyl (~273.70) and pyrazole (~225.61) analogues suggests differences in solubility. The nitro group may decrease aqueous solubility due to its hydrophobic nature, whereas the methoxy group could improve it slightly .
Applications :
- Triazole sulfonyl chlorides are often used as intermediates in drug discovery, particularly for synthesizing sulfonamide-based inhibitors or fluorescent probes .
- Pyrazole sulfonyl chlorides like are less common in pharmaceuticals but may find use in agrochemicals or materials science due to their unique stability .
Research Implications
The 4-nitrophenyl triazole sulfonyl chloride’s high reactivity makes it valuable for rapid derivatization in combinatorial chemistry. However, its stability under storage remains uncharacterized in the provided evidence, whereas the methoxyphenyl and pyrazole analogues are confirmed to be stable at room temperature . Further studies on its pharmacokinetic properties and toxicity are warranted to expand its biomedical applications.
Biological Activity
1-(4-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is a synthetic compound that belongs to the triazole family. Its unique structure, featuring a nitrophenyl group and a sulfonyl chloride moiety, endows it with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry and beyond.
- Molecular Formula : C8H5ClN4O4S
- Molecular Weight : 288.67 g/mol
- IUPAC Name : 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride
- Canonical SMILES : C1=CC(=CC(=C1)N+[O-])N2C=C(N=N2)S(=O)(=O)Cl
The biological activity of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride is primarily attributed to its ability to form covalent bonds with nucleophiles due to the presence of the sulfonyl chloride group. This reactivity allows it to inhibit enzyme functions or modify protein interactions. The nitrophenyl group may enhance its affinity for specific biological targets.
Antimicrobial Properties
Research indicates that triazole derivatives exhibit varying degrees of antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various pathogens, including bacteria and fungi. The specific antimicrobial efficacy of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride has not been extensively documented; however, its structural analogs have demonstrated promising results against Mycobacterium species and other pathogens .
Enzyme Inhibition
The sulfonyl chloride group is known for its ability to react with amino acids in enzyme active sites, potentially leading to inhibition. For example, sulfonamide derivatives have been shown to inhibit carbonic anhydrase and other enzymes through similar mechanisms . The specific enzymes targeted by this compound require further investigation.
Study on Antimicrobial Activity
In a comparative study of triazole derivatives, compounds structurally related to 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride were tested for their minimum inhibitory concentrations (MICs) against M. kansasii. Results indicated significant antimicrobial activity with MIC values comparable to established antibiotics .
In Vitro Studies on Enzyme Interaction
A recent study explored the interaction of various triazole derivatives with human enzymes involved in drug metabolism. The findings suggested that modifications in the triazole ring could significantly alter enzyme affinity and inhibition rates. This emphasizes the need for further research into the specific interactions of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride with target enzymes .
Comparative Analysis
To understand the biological activity of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-sulfonyl chloride better, it can be compared with other similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 1-(3-Nitrophenyl)-1H-1,2,3-triazole-4-sulfonamide | Similar structure with different nitro position | Moderate antimicrobial activity |
| 1-(4-Nitrophenyl)-1H-1,2,3-triazole | Lacks sulfonyl chloride | Lower reactivity; potential for enzyme inhibition |
| 4-Nitrophenyl-1H-1,2,3-triazole | No sulfonamide or sulfonyl group | Limited biological activity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
